1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine
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Overview
Description
1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a sulfonyl group and a chlorophenoxyphenyl moiety. Its molecular formula is C18H21ClN2O3S.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with h1 receptors . These receptors play a crucial role in allergic reactions, and their antagonism can lead to anti-allergic effects .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it is plausible that it acts as an antagonist at its target site, preventing the normal function of the receptor . This interaction could lead to changes in cellular signaling and function.
Biochemical Pathways
It is reasonable to assume that it may influence pathways related to allergic responses, given its potential role as an h1 receptor antagonist .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body . The metabolism and excretion patterns of these compounds can vary, potentially affecting their bioavailability and therapeutic efficacy.
Result of Action
Based on its potential role as an h1 receptor antagonist, it may help alleviate symptoms of allergies by blocking the action of histamine, a key mediator of allergic reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its target . .
Preparation Methods
The synthesis of 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethylpiperazine with 4-(2-chlorophenoxy)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine can be compared with other similar compounds, such as:
1-{[4-(4-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-methylpiperazine: This compound differs by having a methyl group instead of an ethyl group on the piperazine ring.
1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-phenylpiperazine: This compound has a phenyl group on the piperazine ring, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(2-chlorophenoxy)phenyl]sulfonyl-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-2-20-11-13-21(14-12-20)25(22,23)16-9-7-15(8-10-16)24-18-6-4-3-5-17(18)19/h3-10H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXZSOLDFFNQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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